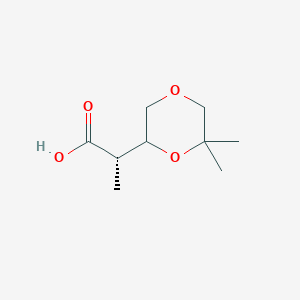![molecular formula C19H22FN3O4S2 B2391260 N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-66-3](/img/structure/B2391260.png)
N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a complex organic compound used in various scientific fields, particularly chemistry and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide typically involves multi-step organic reactions. Starting materials generally include substituted benzene derivatives, pyrazoles, and sulfonylating agents. The process might involve:
Formation of the pyrazole core: : Using hydrazine and an α,β-unsaturated ketone or equivalent to form the pyrazole ring.
Sulfonylation: : Introducing the sulfonyl groups using reagents like sulfonyl chlorides under basic conditions.
Substituent addition: : Adding the ethylsulfonyl and fluorophenyl groups to the appropriate positions on the pyrazole core.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis processes, utilizing larger reaction vessels, improved catalysts, and optimized reaction conditions to increase yield and purity while reducing costs and waste. Techniques such as continuous flow synthesis may be employed for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to modify the sulfonamide groups or other functional groups.
Reduction: : Certain reducing agents may reduce the ethylsulfonyl group to an ethylthio group.
Substitution: : Various nucleophilic or electrophilic reagents can substitute the hydrogen atoms on the phenyl ring or pyrazole moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: : Reagents such as halogens (e.g., Br₂, Cl₂) or organometallic reagents (e.g., Grignard reagents) under appropriate conditions.
Major Products
The primary products of these reactions depend on the reaction conditions and reagents used. For instance, oxidation might yield sulfonic acids or sulfones, while reduction might produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is used in biochemical studies to investigate enzyme interactions and inhibition.
Medicine
Its potential therapeutic properties make it a candidate for drug development, particularly for diseases requiring enzyme inhibition or modulation of biochemical pathways.
Industry
Used in material science, particularly in developing advanced polymers and chemical sensors due to its unique electronic properties.
Wirkmechanismus
The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The detailed mechanism involves binding to the active site of enzymes, altering their activity and affecting downstream biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(2-fluorophenyl)pyrazol-5-yl]sulfonamide
4-(2-ethylsulfonylphenyl)-3-fluoropyrazole
Ethanesulfonamide derivatives with similar structural frameworks
Uniqueness
Compared to similar compounds, N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide boasts unique substituent patterns that enhance its biochemical and chemical properties, making it particularly valuable for targeted research applications.
Eigenschaften
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-15-11-9-14(10-12-15)18-13-19(16-7-5-6-8-17(16)20)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRAGNJRFJNFNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391178.png)

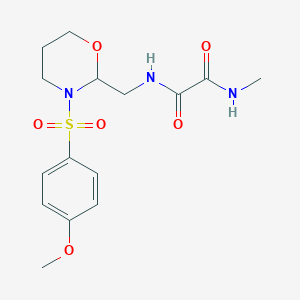
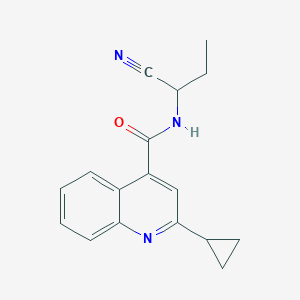

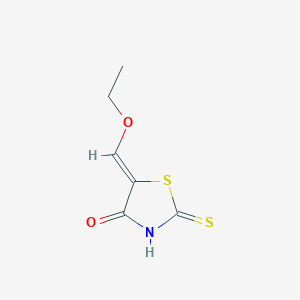

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)
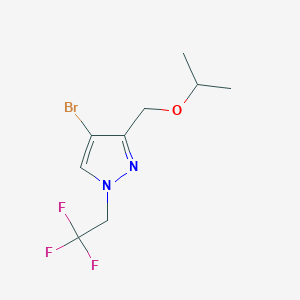

![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)
